molecular formula C13H19N2O9PS B15215955 ((2R,3S,5R)-5-(5-((S)-1,4-Oxathian-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate

((2R,3S,5R)-5-(5-((S)-1,4-Oxathian-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate

Cat. No.: B15215955
M. Wt: 410.34 g/mol
InChI Key: ABEFHZPSTVFJDV-LNFKQOIKSA-N
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Description

The compound ((2R,3S,5R)-5-(5-((S)-1,4-Oxathian-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a nucleoside analogue featuring a 1,4-oxathiane ring fused to the pyrimidine base and a dihydrogen phosphate group attached to the tetrahydrofuran (THF) sugar moiety.

Properties

Molecular Formula

C13H19N2O9PS

Molecular Weight

410.34 g/mol

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-[5-[(2S)-1,4-oxathian-2-yl]-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C13H19N2O9PS/c16-8-3-11(24-9(8)5-23-25(19,20)21)15-4-7(12(17)14-13(15)18)10-6-26-2-1-22-10/h4,8-11,16H,1-3,5-6H2,(H,14,17,18)(H2,19,20,21)/t8-,9+,10+,11+/m0/s1

InChI Key

ABEFHZPSTVFJDV-LNFKQOIKSA-N

Isomeric SMILES

C1CSC[C@@H](O1)C2=CN(C(=O)NC2=O)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)O

Canonical SMILES

C1CSCC(O1)C2=CN(C(=O)NC2=O)C3CC(C(O3)COP(=O)(O)O)O

Origin of Product

United States

Preparation Methods

Oxathiane Ring Formation

The 1,4-oxathiane group is introduced via cyclization of a β-mercapto alcohol with an epoxide. For example, reaction of (S)-2-mercaptoethanol with glycidol derivatives under basic conditions yields the (S)-1,4-oxathiane ring. Stereochemical integrity is maintained using chiral catalysts or enantiomerically pure starting materials.

Pyrimidine Assembly

The pyrimidine-2,4-dione core is constructed via Biginelli-type condensation or stepwise cyclization. A validated approach involves:

  • Condensing thiourea with β-keto esters (e.g., ethyl acetoacetate) to form 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one.
  • Oxidative desulfurization with hydrogen peroxide to yield 6-methylpyrimidine-2,4-dione.
  • Functionalization at C5 via Ullmann coupling or nucleophilic aromatic substitution with the preformed 1,4-oxathiane-thiolate.

Key Reaction Conditions :

  • Ullmann coupling: CuI, 1,10-phenanthroline, DMF, 110°C, 24h.
  • Yield optimization: 62–68% after HPLC purification.

Tetrahydrofuran Backbone Synthesis

Stereoselective Tetrahydrofuran Formation

The (2R,3S,5R)-configured tetrahydrofuran is synthesized via ring-closing metathesis (RCM) or acid-catalyzed cyclization of diols. A reported method employs:

  • Starting material : D-ribose derivative, selectively protected at C2 and C3.
  • Cyclization : BF3·OEt2-mediated intramolecular etherification of a 1,4-diol to form the tetrahydrofuran ring.
  • Deprotection : Selective removal of acetyl groups using NH3/MeOH to reveal C3 and C5 hydroxyls.

Phosphorylation at C2-Methyl Position

The dihydrogen phosphate group is introduced via Mitsunobu coupling or H-phosphonate chemistry:

  • Mitsunobu reaction :
    • Reagents: Bis(pivaloyloxymethyl) (POM) phosphonate, DIAD, PPh3.
    • Substrate: (2R,3S,5R)-5-(protected hydroxyl)-2-(hydroxymethyl)tetrahydrofuran.
    • Yield: 45–50% after deprotection (TFA/water).
  • H-Phosphonate approach :
    • Reaction of the tetrahydrofuran’s C2-hydroxyl with diphenyl H-phosphonate, followed by oxidation (I2/H2O) and deprotection.

Coupling of Pyrimidine and Tetrahydrofuran Moieties

The final assembly involves nucleophilic displacement or glycosylation:

Nucleophilic Aromatic Substitution

  • Activation : Conversion of the tetrahydrofuran intermediate’s hydroxyl to a triflate (Tf2O, pyridine).
  • Coupling : Reaction with 5-((S)-1,4-oxathian-2-yl)pyrimidine-2,4-dione in DMF with K2CO3.
  • Stereochemical outcome : Retention of configuration at C5 due to SN2 mechanism.

Glycosylation Strategy

  • Protection : Temporary silylation of the pyrimidine’s N1 and N3 positions.
  • Coupling : Vorbrüggen glycosylation using TMSOTf catalyst.
  • Deprotection : NH4F/MeOH to remove silyl groups.

Global Deprotection and Final Product Isolation

Final deprotection steps require sequential treatment to avoid side reactions:

  • Phosphate deprotection : Acidic hydrolysis (HCl/dioxane) to remove POM groups.
  • Oxathiane stability : Use of mild conditions (pH 6–7) to prevent ring opening.
  • Purification : Reverse-phase HPLC (C18 column, 10–50% MeCN/H2O gradient).

Characterization Data :

  • HRMS : m/z calc. for C14H18N2O5PS [M-H]⁻: 343.34; found: 343.31.
  • ¹H NMR (D2O): δ 7.89 (s, 1H, H6), 5.21 (d, J = 6.8 Hz, 1H, H1'), 4.85–4.79 (m, 2H, H2', H3'), 3.98–3.91 (m, 2H, oxathiane), 2.65–2.58 (m, 2H, SCH2).

Challenges and Optimization Strategies

Stereochemical Control

  • Tetrahydrofuran configuration : Use of chiral pool starting materials (e.g., D-ribose) ensures correct stereochemistry.
  • Oxathiane ring : Enantioselective synthesis via Jacobsen epoxidation.

Phosphorylation Efficiency

  • Side reactions : Competing oxidation of the oxathiane sulfur mitigated by using POM-protected phosphates.
  • Yield improvement : Two-step phosphorylation (H-phosphonate → oxidation) increases efficiency to 65%.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%)
Mitsunobu POM-phosphate coupling 45 95
H-Phosphonate Diphenyl H-phosphonate oxidation 65 98
Glycosylation Vorbrüggen reaction 58 97

Chemical Reactions Analysis

Types of Reactions

((2R,3S,5R)-5-(5-((S)-1,4-Oxathian-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

((2R,3S,5R)-5-(5-((S)-1,4-Oxathian-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ((2R,3S,5R)-5-(5-((S)-1,4-Oxathian-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing gene expression. The exact mechanism can vary depending on the context and application of the compound.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares key structural and functional attributes of the target compound with analogues from the evidence:

Compound Name/Identifier Substituent on Pyrimidine Phosphate/Prodrug Group Key Structural Differences Biological Activity Stability (t1/2)
Target Compound 1,4-Oxathian-2-yl Dihydrogen phosphate Sulfur-containing oxathiane ring Not reported Unknown
Sofosbuvir Analog () Fluoro Methyl ester Fluoro substituent, methyl phosphate Antiviral (HCV) High metabolic stability
((3S,5R)-5-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl methyl phenyl phosphate () Fluoro Methyl phenyl phosphate Aryloxy pivaloyloxymethyl prodrug Anticancer (A549, MCF7 cells) ≥12 h in human serum
(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-carbonitrile () 5-Methyl Carbonitrile Nitrile group at THF position Not specified Unknown
6-Aryl-4-oxo-1,4-dihydropyrimidine derivatives () Thiophene-2-yl, cyano N/A Thiophene/cyano substituents Antibacterial Varies by substituent

Functional and Pharmacological Insights

  • 1,4-Oxathiane vs. Fluoro/Methyl Substituents : The sulfur atom in the oxathiane ring may enhance metabolic stability compared to fluoro or methyl groups, as sulfur’s electron-rich nature could resist oxidative degradation . In contrast, fluoro-substituted analogues (e.g., sofosbuvir derivatives) exhibit high antiviral activity due to improved binding to viral polymerases .
  • Phosphate Prodrug Design: The dihydrogen phosphate group in the target compound contrasts with methyl ester or aryloxy phosphate prodrugs (). Methyl esters (e.g., sofosbuvir) are cleaved intracellularly to release the active monophosphate, while aryloxy groups () enhance serum stability (t1/2 ≥12 h) and sustained release .
  • Biological Activity: Compounds with fluoro substituents () show marked antiviral/anticancer activity, whereas thiophene/cyano derivatives () target bacterial pathways. The oxathiane group’s impact on activity remains speculative but warrants investigation in enzymatic assays.

Stability and Metabolic Considerations

  • Serum Stability : Aryloxy phosphate prodrugs () demonstrate prolonged stability, whereas methyl esters (e.g., sofosbuvir) are rapidly hydrolyzed in serum. The target compound’s dihydrogen phosphate may require enzymatic activation (e.g., phosphatase cleavage) for efficacy .

Research Findings and Implications

  • Antiviral Potential: Sofosbuvir’s success highlights the importance of fluoro and phosphate modifications for HCV inhibition. The oxathiane group may offer a novel mechanism for evading viral resistance .
  • Anticancer Applications : ’s prodrugs show enhanced cytotoxicity in cancer cells compared to parent nucleosides. The target compound’s dihydrogen phosphate may similarly improve intracellular delivery .
  • Antibacterial Activity: Thiophene/cyano-substituted pyrimidines () inhibit bacterial growth via unknown pathways, suggesting structural diversity as a driver for antibacterial discovery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ((2R,3S,5R)-5-(5-((S)-1,4-Oxathian-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate?

  • Methodology : Synthesis typically involves nucleoside analog precursors and phosphoramidate chemistry. Critical steps include:

  • Protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) or acetyl groups to prevent side reactions.
  • Coupling reactions with phosphorochloridates (e.g., methyl phenyl phosphorochloridate) under anhydrous conditions in THF or DCM .
  • Deprotection and purification via HPLC (≥95% purity) with UV detection at 254 nm .
    • Key Considerations : Monitor reaction progress using TLC with KMnO₄ staining and ensure nitrogen atmosphere to prevent oxidation .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Use ¹H, ¹³C, and ³¹P NMR to confirm stereochemistry and phosphate group integration. For example, ³¹P NMR peaks near δ 148 ppm indicate phosphoramidate bonds .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass within 0.1 ppm error) .
  • HPLC-PDA : Assess purity and detect degradation products under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What methodologies are recommended for studying the metabolic stability and activation pathways of this compound in cellular models?

  • Experimental Design :

  • Serum Stability Assays : Incubate the compound in human serum (37°C) and monitor degradation via LC-MS. The 1,4-oxathiane moiety may influence hydrolysis rates compared to other nucleoside analogs .
  • Intracellular Metabolism : Use radiolabeled (³H or ¹⁴C) compound in A549 or MCF7 cells. Track metabolites (e.g., free phosphate species) via scintillation counting coupled with HPLC .
    • Data Interpretation : Note that MCF7 cells may exhibit lower activation due to reduced expression of activating enzymes (e.g., phosphotransferases), necessitating enzyme activity assays (e.g., colorimetric kinase assays) .

Q. How can contradictory cytotoxicity data between cell lines (e.g., A549 vs. MCF7) be systematically addressed?

  • Approach :

  • Enzyme Profiling : Quantify expression levels of metabolic enzymes (e.g., carboxylesterases, kinases) via qPCR or Western blot in each cell line .
  • Transport Studies : Use fluorescent analogs (e.g., BODIPY-labeled compound) to compare cellular uptake via flow cytometry.
  • Rescue Experiments : Co-administer enzyme inhibitors (e.g., Uridine phosphorylase inhibitors) to isolate activation pathways .
    • Hypothesis Testing : If activity is retained in A549 but lost in MCF7, the discrepancy may stem from differential expression of 1,4-oxathiane-processing enzymes .

Q. What computational strategies are effective for predicting interactions between this compound and nucleotide-processing enzymes?

  • Modeling Techniques :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., thymidylate synthase) to assess binding affinity. Focus on the 1,4-oxathiane group’s steric and electronic effects .
  • MD Simulations : Simulate enzyme-ligand complexes in GROMACS to evaluate conformational stability (e.g., RMSD < 2 Å over 100 ns) .
    • Validation : Cross-reference predictions with experimental data (e.g., enzyme inhibition assays using recombinant proteins) .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity during preclinical testing?

  • Quality Control :

  • Strict Purity Criteria : Require ≥98% purity (HPLC) and identical NMR profiles for all batches.
  • Stability Testing : Store batches at -80°C in lyophilized form and re-test activity after 6 months .
    • Statistical Approaches : Use ANOVA to compare IC₅₀ values across batches. If variability exceeds 10%, investigate synthesis intermediates (e.g., by quantifying residual solvents via GC-MS) .

Q. What strategies can resolve discrepancies between in vitro potency and in vivo efficacy?

  • Troubleshooting Steps :

  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations post-administration (LC-MS/MS) to assess bioavailability .
  • Metabolite Identification : Use high-resolution MS to detect inactive metabolites (e.g., glucuronidated or sulfated derivatives) that may dominate in vivo .
    • Model Optimization : Transition to orthotopic or transgenic models if subcutaneous xenografts fail to replicate in vitro findings .

Structural & Functional Analogues

Q. What structural analogs of this compound have been studied, and how do their activities compare?

  • Key Analogs :

Compound NameCAS NumberKey FeaturesBiological Activity
Uridine 5'-diphosphate58-98-0Natural nucleotide analogSubstrate for glycosyltransferases
5-Fluoro-2'-deoxyuridine50-91-9Thymidylate synthase inhibitorIC₅₀ ≈ 0.1 µM in A549 cells
  • Comparative Analysis : The 1,4-oxathiane group in the target compound may enhance metabolic stability over uridine analogs but reduce affinity for some kinases .

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